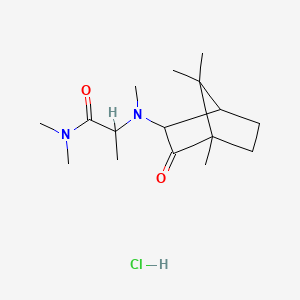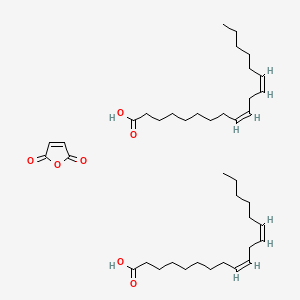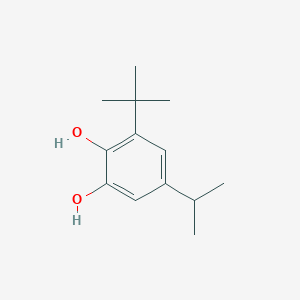![molecular formula C17H8Cl2O B13777355 7H-Benz[de]anthracen-7-one, 3,9-dichloro- CAS No. 66104-58-3](/img/structure/B13777355.png)
7H-Benz[de]anthracen-7-one, 3,9-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benz[de]anthracen-7-one, 3,9-dichloro- is a chemical compound with the molecular formula C17H8Cl2O It is a derivative of benzanthrone, a polycyclic aromatic ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- typically involves the chlorination of benzanthrone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 9 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems. The chlorination reaction is monitored closely to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
7H-Benz[de]anthracen-7-one, 3,9-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of dichloroanthraquinone derivatives.
Reduction: Formation of 3,9-dichloro-7-hydroxybenzanthrone.
Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7H-Benz[de]anthracen-7-one, 3,9-dichloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzanthrone: The parent compound of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-.
Dichlorobenzanthrone: Another chlorinated derivative of benzanthrone.
Anthraquinone: A structurally related compound with similar chemical properties.
Uniqueness
7H-Benz[de]anthracen-7-one, 3,9-dichloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
66104-58-3 |
|---|---|
Fórmula molecular |
C17H8Cl2O |
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
3,9-dichlorobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H |
Clave InChI |
CWOMZMMYXCMUCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
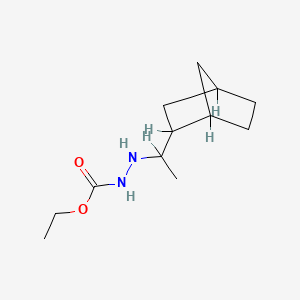


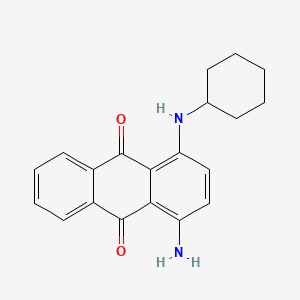
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


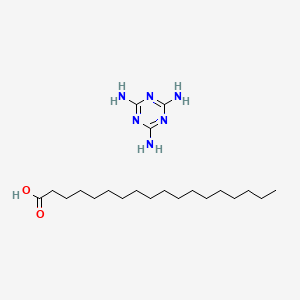

![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
